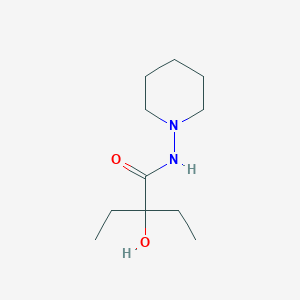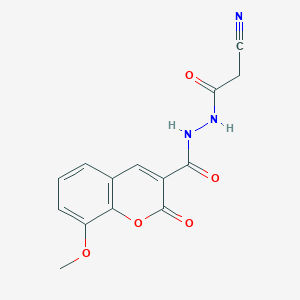![molecular formula C19H21N5O6S B15008072 7-(2,4-Dimorpholin-4-yl-5-nitrophenyl)-3-thioxo-8-oxa-2,4-diazabicyclo[4.2.0]oct-1(6)-en-5-one](/img/structure/B15008072.png)
7-(2,4-Dimorpholin-4-yl-5-nitrophenyl)-3-thioxo-8-oxa-2,4-diazabicyclo[4.2.0]oct-1(6)-en-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[2,4-BIS(MORPHOLIN-4-YL)-5-NITROPHENYL]-3-SULFANYLIDENE-8-OXA-2,4-DIAZABICYCLO[420]OCT-1(6)-EN-5-ONE is a complex organic compound featuring a unique combination of morpholine, nitrophenyl, and sulfanylidene groups
Méthodes De Préparation
The synthesis of 7-[2,4-BIS(MORPHOLIN-4-YL)-5-NITROPHENYL]-3-SULFANYLIDENE-8-OXA-2,4-DIAZABICYCLO[4.2.0]OCT-1(6)-EN-5-ONE involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable phenyl precursor to introduce the nitro group.
Introduction of morpholine groups: The nitrophenyl intermediate is then reacted with morpholine to introduce the morpholine groups at the desired positions.
Formation of the sulfanylidene group:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity.
Analyse Des Réactions Chimiques
7-[2,4-BIS(MORPHOLIN-4-YL)-5-NITROPHENYL]-3-SULFANYLIDENE-8-OXA-2,4-DIAZABICYCLO[4.2.0]OCT-1(6)-EN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, potentially altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., amines).
Applications De Recherche Scientifique
7-[2,4-BIS(MORPHOLIN-4-YL)-5-NITROPHENYL]-3-SULFANYLIDENE-8-OXA-2,4-DIAZABICYCLO[4.2.0]OCT-1(6)-EN-5-ONE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Medicine: The compound may have potential therapeutic applications, such as acting as a drug candidate for certain diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 7-[2,4-BIS(MORPHOLIN-4-YL)-5-NITROPHENYL]-3-SULFANYLIDENE-8-OXA-2,4-DIAZABICYCLO[4.2.0]OCT-1(6)-EN-5-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
7-[2,4-BIS(MORPHOLIN-4-YL)-5-NITROPHENYL]-3-SULFANYLIDENE-8-OXA-2,4-DIAZABICYCLO[4.2.0]OCT-1(6)-EN-5-ONE can be compared with other similar compounds, such as:
Morpholine derivatives: These compounds share the morpholine group and may have similar chemical properties and applications.
Nitrophenyl compounds: These compounds contain the nitrophenyl group and may exhibit similar reactivity and biological activity.
Sulfanylidene compounds: These compounds feature the sulfanylidene group and may have similar chemical and biological properties.
The uniqueness of 7-[2,4-BIS(MORPHOLIN-4-YL)-5-NITROPHENYL]-3-SULFANYLIDENE-8-OXA-2,4-DIAZABICYCLO[4.2.0]OCT-1(6)-EN-5-ONE lies in its combination of these functional groups, which can lead to distinct chemical and biological properties not found in other compounds.
Propriétés
Formule moléculaire |
C19H21N5O6S |
|---|---|
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
7-(2,4-dimorpholin-4-yl-5-nitrophenyl)-3-sulfanylidene-8-oxa-2,4-diazabicyclo[4.2.0]oct-1(6)-en-5-one |
InChI |
InChI=1S/C19H21N5O6S/c25-17-15-16(30-18(15)21-19(31)20-17)11-9-14(24(26)27)13(23-3-7-29-8-4-23)10-12(11)22-1-5-28-6-2-22/h9-10,16H,1-8H2,(H2,20,21,25,31) |
Clé InChI |
URWSGDPPIZGQRJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC(=C(C=C2C3C4=C(O3)NC(=S)NC4=O)[N+](=O)[O-])N5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-[2-(biphenyl-4-yloxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B15007993.png)

![(3,5-Di-p-tolyl-oxazolo[3,4-c]oxazol-7a-yl)-methanol](/img/structure/B15008009.png)
![Ethyl 4-{[4-(adamantan-1-YL)piperazine-1-carbothioyl]amino}benzoate](/img/structure/B15008010.png)
![5-chloro-1-methyl-N'-[(2E)-1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B15008014.png)
![3-{[3-(Ethoxycarbonyl)-6-methoxyquinolin-4-yl]amino}benzoic acid](/img/structure/B15008017.png)

![4-bromo-3-[(4-cyanophenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B15008032.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B15008043.png)
![4-Hydroxy-4,7,7,9,9-pentamethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B15008048.png)

![N-butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B15008062.png)
![(4Z)-4-{[5-(2-bromo-5-nitrophenyl)furan-2-yl]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15008093.png)
![N-{4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}acetamide](/img/structure/B15008095.png)
